4-Chloro-2-[(piperazin-1-yl)methyl]phenol
Overview
Description
“4-Chloro-2-[(piperazin-1-yl)methyl]phenol” is a chemical compound with the CAS Number: 178928-59-1 . It has a molecular weight of 212.68 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In one study, the 2, 4-dichloroquinazoline was synthesized and reacted with different N-substituted piperazines to obtain a series of title compounds .Molecular Structure Analysis
The InChI Code for the compound is 1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H . The InChI key is CRZKCBUZLVZUFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.63 . It is a powder that is stored at room temperature .Scientific Research Applications
PI3K/mTOR Inhibitors Synthesis
This compound can be utilized in the synthesis of PI3K/mTOR inhibitors, which are crucial in cancer treatment due to their role in cell growth and survival pathways. The synthetic routes involving this compound can lead to the creation of inhibitors bearing a thiopyrano [4,3-d] pyrimidine nucleus, which may offer therapeutic benefits in oncology .
Neuroleptic Drug Development
Derivatives of piperazine, such as Perphenazine, have been used as tranquilizers primarily in the treatment of psychotics. They possess antimetic properties and are used as anesthetics in veterinary medicine. The compound could potentially be modified to enhance its neuroleptic properties while reducing sedative effects .
Radioligand Displacement Assays
The compound may be involved in radioligand displacement assays to screen for D2 and 5-HT2A affinity, which are important in the development of new chemical entities (NCEs) for treating neurological disorders .
Anticonvulsant Activity
Substituted quinazolines with piperazine derivatives have shown anticonvulsant activity. The compound “4-Chloro-2-[(piperazin-1-yl)methyl]phenol” could be synthesized into various derivatives to evaluate their potential anticonvulsant effects .
Antipsychotic Activity
Piperazine derivatives have been synthesized and evaluated for antipsychotic activity. The compound could be used to create new derivatives with potential antipsychotic properties .
PAK4 Inhibitors
Novel diaminoquinazoline derivatives, which include piperazine structures, have been designed as p21-activated kinase 4 (PAK4) inhibitors. These compounds have shown significant inhibitory activity and could lead to new treatments for diseases where PAK4 is implicated .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-chloro-2-(piperazin-1-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)9(7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXKMPXCUPCYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(piperazin-1-yl)methyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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